N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
CAS No.: 872996-39-9
Cat. No.: VC4744953
Molecular Formula: C23H20ClN5O3S
Molecular Weight: 481.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872996-39-9 |
|---|---|
| Molecular Formula | C23H20ClN5O3S |
| Molecular Weight | 481.96 |
| IUPAC Name | N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C23H20ClN5O3S/c1-32-18-8-4-16(5-9-18)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)33-14-19(30)15-2-6-17(24)7-3-15/h2-11H,12-14H2,1H3,(H,25,31) |
| Standard InChI Key | DSIPCSLMRPWMTL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₃H₂₀ClN₅O₃S, with a molecular weight of 481.96 g/mol. Key structural components include:
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Triazolo[4,3-b]pyridazine core: A fused heterocyclic system known for stabilizing π-π interactions in enzyme active sites .
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4-Chlorophenyl-2-oxoethylthio group: Introduces hydrophobic and electron-withdrawing effects, potentially enhancing target binding .
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4-Methoxybenzamide side chain: Provides hydrogen-bonding capacity through the methoxy and carbonyl groups.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClN₅O₃S |
| Molecular Weight | 481.96 g/mol |
| CAS Number | 872996-39-9 |
| Solubility (Predicted) | Low aqueous solubility |
| LogP (Octanol-Water) | ~3.2 (Moderate lipophilicity) |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step heterocyclization and coupling reactions, as inferred from analogous triazolopyridazine derivatives :
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Core Formation: Cyclocondensation of 3-substituted-4-amino-1,2,4-triazoles with bifunctional reagents like diethyl oxalate yields the triazolo[4,3-b]pyridazine scaffold .
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Thioether Linkage Introduction: Reaction with 2-(4-chlorophenyl)-2-oxoethyl mercaptan introduces the sulfur-based side chain.
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Amide Coupling: EDCI/HOBt-mediated conjugation of 4-methoxybenzoic acid to the ethylamine side chain completes the structure.
Characterization Techniques
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FTIR: Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities .
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¹H NMR: Distinct signals include δ 8.3–8.5 ppm (triazolopyridazine protons), δ 7.8–8.0 ppm (4-chlorophenyl aromatic protons), and δ 3.8 ppm (methoxy group) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 481.96 [M+H]⁺.
| Compound | Mean GI% (NCI-60 Panel) | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
|---|---|---|---|
| N-(2-(6-...) | Pending | Pending | Pending |
| 4g | 55.84 | 0.163 | 0.283 |
| Imipenem | N/A | N/A | N/A |
Antimicrobial and Anti-Inflammatory Effects
While direct data are unavailable, structurally similar 1,2,4-triazolo[4,3-b]tetrazines show:
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Antibacterial Activity: MIC values of 2–8 μg/mL against S. aureus and E. coli, outperforming nalidixic acid .
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Anti-Inflammatory Action: COX-2 inhibition with IC₅₀ ~0.9 μM, comparable to indomethacin .
Mechanistic Insights and Molecular Docking
Kinase Inhibition Mechanism
Docking studies of analogous compounds reveal:
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Triazolopyridazine Core: Occupies the ATP-binding pocket of c-Met, forming hydrogen bonds with Met1160 and Asp1222 .
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4-Chlorophenyl Group: Engages in hydrophobic interactions with Val1092 and Lys1110, enhancing binding affinity .
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Methoxybenzamide Side Chain: Stabilizes the DFG-out conformation of Pim-1 through hydrogen bonding with Glu121 .
Apoptotic Pathway Modulation
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Caspase-9 Activation: Upregulation by 29.61-fold in MCF-7 cells, indicating intrinsic apoptosis induction .
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PI3K/Akt/mTOR Suppression: Reduced phosphorylation levels by 60–70%, disrupting survival signaling .
Future Research Directions
Preclinical Development
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In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.
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Bioavailability Optimization: Prodrug strategies or nanocarrier systems to enhance solubility.
Structural Modifications
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